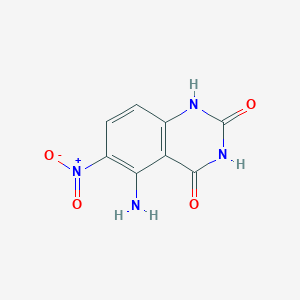

5-Amino-6-nitroquinazolin-2,4-dione

Descripción

Propiedades

Fórmula molecular |

C8H6N4O4 |

|---|---|

Peso molecular |

222.16 g/mol |

Nombre IUPAC |

5-amino-6-nitro-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C8H6N4O4/c9-6-4(12(15)16)2-1-3-5(6)7(13)11-8(14)10-3/h1-2H,9H2,(H2,10,11,13,14) |

Clave InChI |

IFKVQPLLRNVABD-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C2=C1NC(=O)NC2=O)N)[N+](=O)[O-] |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Antimicrobial Activity

5-Amino-6-nitroquinazolin-2,4-dione has been investigated for its antimicrobial properties. Research indicates that derivatives of this compound exhibit notable activity against a range of pathogens, including bacteria and fungi.

Case Study: Antimicrobial Efficacy

- A study synthesized various derivatives of this compound and tested their efficacy against common bacterial strains. The results showed that some derivatives had minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting their potential as new antimicrobial agents .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 |

| Compound B | Escherichia coli | 16 |

| Compound C | Candida albicans | 64 |

Anticancer Properties

The compound has also been studied for its anticancer effects. Its ability to inhibit cell proliferation in various cancer cell lines has been documented.

Case Study: Anticancer Activity

- In vitro studies demonstrated that this compound and its derivatives induce apoptosis in cancer cells via the activation of specific signaling pathways. The compound was shown to significantly reduce cell viability in breast and colon cancer cell lines .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Apoptosis via caspase activation |

| HCT116 (Colon Cancer) | 15 | Cell cycle arrest |

Enzyme Inhibition

This compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways.

Case Study: Enzyme Inhibition

- The compound was tested against dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. Results indicated that it acts as a competitive inhibitor, which could lead to its use in developing anti-cancer or anti-parasitic drugs .

| Enzyme | Inhibition Type | Ki (µM) |

|---|---|---|

| Dihydrofolate Reductase | Competitive | 0.5 |

Potential in Neurological Disorders

Recent studies have suggested that the compound may have neuroprotective effects, making it a candidate for treating neurological disorders.

Case Study: Neuroprotective Effects

- Research demonstrated that this compound protects neuronal cells from oxidative stress-induced damage. This effect was attributed to the compound's ability to modulate antioxidant enzyme activity .

| Model System | Protective Effect | Mechanism |

|---|---|---|

| Neuronal Cell Line | Significant | Modulation of antioxidant enzymes |

Synthesis and Derivative Development

The synthesis of this compound and its derivatives has been optimized to enhance yield and purity.

Synthesis Overview

Comparación Con Compuestos Similares

Imidazolidin-2,4-dione Derivatives ()

Structural Similarities :

- Core Heterocycle : Unlike the quinazoline core, imidazolidin-2,4-dione derivatives (e.g., IM-3, IM-7) feature a five-membered imidazolidine ring with two ketone groups.

- Substituents : Both classes incorporate aryl substituents (e.g., phenyl, 4-ethylphenyl) at positions 3 and 3.

Key Differences :

- Synthesis: Imidazolidin-2,4-diones are synthesized via Strecker synthesis using amino acids and aryl isocyanates, yielding 70–74% efficiency . In contrast, quinazolin-2,4-diones may require different pathways, such as cyclization of anthranilic acid derivatives.

- Pharmacological Effects: IM-3 (5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione) exhibits CNS activity, including antinociceptive properties, while IM-7 shows acute cardiovascular effects in rats. The nitro and amino groups in 5-Amino-6-nitroquinazolin-2,4-dione may confer distinct biological interactions due to the larger aromatic core .

Table 1: Comparison with Imidazolidin-2,4-diones

Pyran-2,4-dione Derivatives ()

Structural Similarities :

- Dione Motif : Both classes share the 2,4-dione functional group, which influences electronic properties and hydrogen-bonding capabilities.

- Substituent Effects: β-enamino groups in pyran-2,4-diones (e.g., compound 2a) may parallel the amino group in the quinazoline derivative.

Key Differences :

- Core Heterocycle : Pyran-2,4-diones have a six-membered oxygen-containing ring, contrasting with the nitrogen-rich quinazoline.

- Electronic Properties : DFT calculations show pyran-2,4-diones (e.g., 2a) exhibit higher dipole moments (polarity) due to asymmetric substituents. The quinazoline derivative’s nitro group may further enhance its electron-deficient character .

- Crystal Packing : H...H and O...H interactions dominate pyran-2,4-dione stability, whereas quinazoline derivatives may prioritize π-π stacking due to aromaticity .

4-Nitroisoxazolin-5(2H)-ones ()

Functional Group Parallels :

- Nitro Group : Both classes feature nitro substituents, which can act as electron-withdrawing groups or participate in cycloaddition reactions.

Key Differences :

- Reactivity : 4-Nitroisoxazolin-5(2H)-ones undergo transformations to nitrile oxides and amidoximes under mild conditions. The quinazoline derivative’s nitro group may instead facilitate nucleophilic aromatic substitution or reduction reactions.

- Core Heterocycle : The isoxazoline ring lacks the fused bicyclic structure of quinazoline, limiting its conjugation and stability .

Q & A

Q. Q1. What are the key considerations for synthesizing 5-Amino-6-nitroquinazolin-2,4-dione with high purity?

- Methodological Answer :

Synthesis requires precise control of nitration and reduction steps (common in heterocyclic chemistry). Use anhydrous solvents (e.g., DMF or THF) to minimize side reactions. Purification via column chromatography with silica gel (eluent: chloroform/methanol gradients) ensures removal of nitro-reduction byproducts. Confirm purity via HPLC with UV detection (λ = 254 nm) and cross-validate with H/C NMR .

Q. Q2. How can researchers characterize the structure of this compound and confirm its identity?

- Methodological Answer :

Combine spectroscopic techniques:- IR spectroscopy : Identify nitro (1520–1350 cm) and carbonyl (1700–1650 cm) groups.

- NMR : H NMR detects aromatic protons (δ 7.5–8.5 ppm) and amine protons (δ 5.5–6.5 ppm). C NMR confirms quinazoline ring carbons (δ 150–160 ppm).

- Mass spectrometry : ESI-MS in positive ion mode for molecular ion [M+H] .

Q. Q3. What solvents and pH conditions affect the stability of this compound during storage?

- Methodological Answer :

Conduct stability studies using UPLC under varied conditions:

Advanced Research Questions

Q. Q4. How can researchers optimize reaction yields using statistical experimental design (DoE)?

- Methodological Answer :

Apply factorial design (e.g., 2 factorial) to screen variables:

Q. Q. Q5. How to resolve contradictions in pharmacological data (e.g., varying IC values across studies)?

- Methodological Answer :

- Replicate assays : Use standardized protocols (e.g., MTT assay for cytotoxicity under normoxic vs. hypoxic conditions).

- Control variables : Validate cell line viability, solvent effects (DMSO ≤ 0.1%), and batch-to-batch compound purity.

- Cross-validate : Compare with orthogonal techniques (e.g., apoptosis assays via flow cytometry) .

Q. Q6. What computational approaches predict the interaction of this compound with biological targets?

- Methodological Answer :

Q. Q7. How to design experiments for studying structure-activity relationships (SAR) of derivatives?

Q. Q8. What advanced analytical methods detect degradation products of this compound?

Q. Q9. How to correlate in vitro potency with in vivo pharmacokinetics for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.